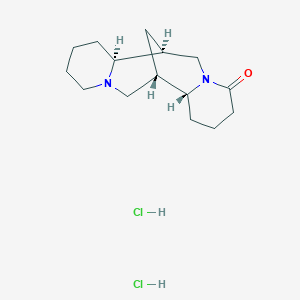
Lupanine dihydrochloride, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupanine dihydrochloride, (+/-)-, is a bioactive chemical compound belonging to the family of quinolizidine alkaloids. It is derived from the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lupanine dihydrochloride can be synthesized through several methods. One notable approach involves the microbial resolution of racemic lupanine using specific strains of bacteria such as Pseudomonas putida LPK411 . This method is environmentally friendly and yields high enantiomeric excess of L-(-)-lupanine.
Industrial Production Methods: Industrial production of lupanine dihydrochloride often involves the extraction of lupanine from lupine bean processing wastewater, followed by chemical or microbial resolution to obtain the desired enantiomer . The optimal culture conditions for microbial resolution include a temperature of 31°C, pH 6-7, and an initial lupanine concentration of 1.5 g/L .
Analyse Des Réactions Chimiques
Types of Reactions: Lupanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-oxosparteine .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products: The major products formed from these reactions include 2-oxosparteine and other quinolizidine derivatives .
Applications De Recherche Scientifique
Lupanine dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Lupanine dihydrochloride exerts its effects primarily by interacting with specific molecular targets and pathways. In the context of diabetes treatment, it influences pancreatic beta cells by inhibiting ATP-dependent potassium channels (KATP channels), leading to membrane depolarization and increased insulin secretion . This action is dose-dependent and enhances the expression of insulin-related genes.
Comparaison Avec Des Composés Similaires
Lupanine dihydrochloride is unique among quinolizidine alkaloids due to its specific pharmacological properties. Similar compounds include sparteine, albine, hydroxylupanine, and anagyrine . Compared to these compounds, lupanine dihydrochloride has a distinct mechanism of action and a broader range of applications in scientific research and industry.
Propriétés
Numéro CAS |
6113-05-9 |
|---|---|
Formule moléculaire |
C15H26Cl2N2O |
Poids moléculaire |
321.286 |
Nom IUPAC |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
Clé InChI |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lupanine dihydrochloride, (+/-)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















